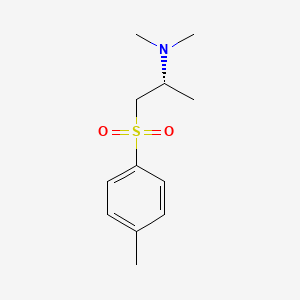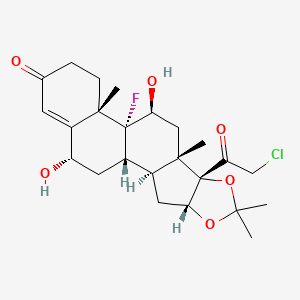
Halcinonide Hydroxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Halcinonide Hydroxide is a high-potency corticosteroid used primarily for the treatment of inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses. It is a synthetic compound that exhibits anti-inflammatory, antipruritic, and vasoconstrictive properties. This compound is marketed under various brand names and is available in different formulations, including creams and ointments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Halcinonide Hydroxide involves multiple steps, including chlorination and fluoridation reactions. The preparation method typically starts with the chlorination of a precursor compound using aromatic hydrocarbon sulfonyl chloride, such as benzene sulfonyl chloride, p-toluene sulfonyl chloride, or p-chlorobenzene sulfonyl chloride. This is followed by a fluoridation reaction using hydrofluoric acid .
Industrial Production Methods
Industrial production of this compound focuses on efficiency and environmental sustainability. The process involves the use of green chemistry principles to minimize waste and reduce production costs. The production method ensures high purity of the final product, with a high-performance liquid chromatography (HPLC) content of more than 99.0% and minimal impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Halcinonide Hydroxide undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Halcinonide Hydroxide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying corticosteroid reactions and mechanisms.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Used in the treatment of inflammatory skin conditions such as psoriasis and eczema.
Industry: Employed in the formulation of topical medications and skincare products
Wirkmechanismus
The precise mechanism of action of Halcinonide Hydroxide is not fully understood. it is known to exert its effects through anti-inflammatory, antipruritic, and vasoconstrictive actions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Desoximetasone
- Betamethasone
- Fluocinonide
- Diflorasone Diacetate
Uniqueness
Halcinonide Hydroxide is unique due to its high potency and specific formulation, which allows for effective treatment of corticosteroid-responsive dermatoses. Compared to similar compounds, this compound demonstrates a distinct mechanism of action and a unique profile of anti-inflammatory and antipruritic effects .
Eigenschaften
Molekularformel |
C24H32ClFO6 |
|---|---|
Molekulargewicht |
471.0 g/mol |
IUPAC-Name |
(1S,2S,4R,8S,9S,11S,12R,13S,19S)-8-(2-chloroacetyl)-12-fluoro-11,19-dihydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one |
InChI |
InChI=1S/C24H32ClFO6/c1-20(2)31-19-9-13-14-8-16(28)15-7-12(27)5-6-21(15,3)23(14,26)17(29)10-22(13,4)24(19,32-20)18(30)11-25/h7,13-14,16-17,19,28-29H,5-6,8-11H2,1-4H3/t13-,14-,16-,17-,19+,21-,22-,23-,24+/m0/s1 |
InChI-Schlüssel |
COLHSEYKGIBLHC-VSXGLTOVSA-N |
Isomerische SMILES |
C[C@]12CCC(=O)C=C1[C@H](C[C@@H]3[C@@]2([C@H](C[C@]4([C@H]3C[C@@H]5[C@]4(OC(O5)(C)C)C(=O)CCl)C)O)F)O |
Kanonische SMILES |
CC1(OC2CC3C4CC(C5=CC(=O)CCC5(C4(C(CC3(C2(O1)C(=O)CCl)C)O)F)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3S,3'R,3'aS,6'S,6aR,6bS,7'aR,9R,11aS,11bR)-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-ol](/img/structure/B13847174.png)
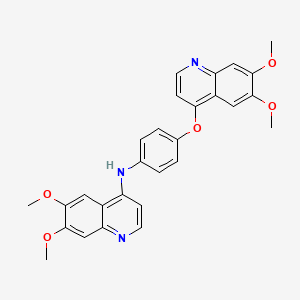
![1-[(5-Nitro-1-benzofuran-2-yl)methyl]pyrrolidine](/img/structure/B13847180.png)
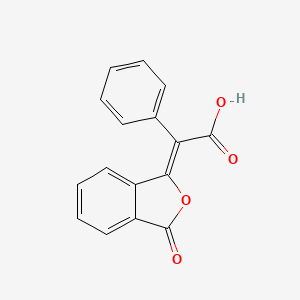
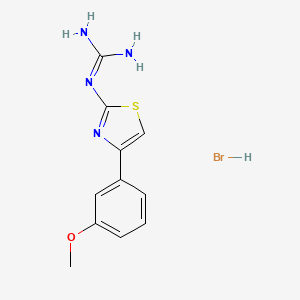
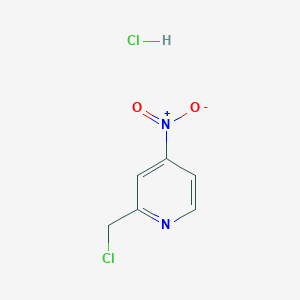
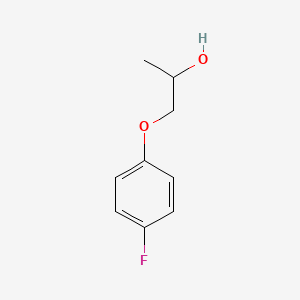
![(2S)-N-[(2S,3R)-4-[(3S,4aR,8aS)-3-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide](/img/structure/B13847222.png)
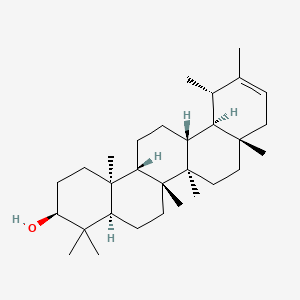

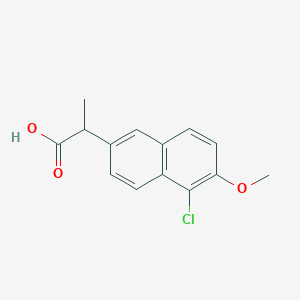
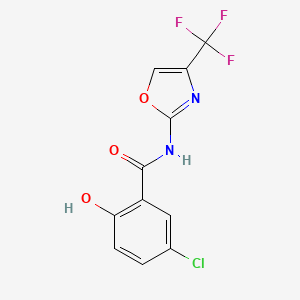
![(7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21Z)-26-[(4-cyclopentyl-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)iminomethyl]-2,13,15,17,27,29-hexahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaene-6,23-dione](/img/structure/B13847244.png)
